molecular formula C21H33Cl2N3O3 B611080 N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride CAS No. 1394808-20-8

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

Cat. No.: B611080
CAS No.: 1394808-20-8
M. Wt: 446.4 g/mol
InChI Key: LCPQCTBHZPMVFX-UHFFFAOYSA-N
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Description

Samelisant, also known as SUVN-G3031, is a potent and selective histamine H3 receptor inverse agonist. It has shown promising potential in the treatment of sleep-related disorders such as narcolepsy. Samelisant exhibits good brain penetration and oral bioavailability, making it a viable candidate for therapeutic applications .

Preparation Methods

The synthesis of Samelisant involves several steps, starting with the preparation of key intermediatesThe final product is obtained through a series of purification steps to ensure high purity and yield . Industrial production methods focus on optimizing reaction conditions to achieve scalability and cost-effectiveness.

Chemical Reactions Analysis

Samelisant undergoes various chemical reactions, including:

    Oxidation: Samelisant can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Samelisant can undergo substitution reactions, where specific atoms or groups are replaced with others. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Scientific Research Applications

Samelisant has a wide range of scientific research applications:

Mechanism of Action

Samelisant exerts its effects by acting as an inverse agonist at histamine H3 receptors. By binding to these receptors, it inhibits their activity, leading to increased levels of histamine, dopamine, and norepinephrine in the brain. This modulation of neurotransmitter levels results in wake-promoting and anticataplectic effects, making Samelisant a promising candidate for the treatment of narcolepsy .

Comparison with Similar Compounds

Samelisant is unique in its high selectivity and potency as a histamine H3 receptor inverse agonist. Similar compounds include:

Properties

CAS No.

1394808-20-8

Molecular Formula

C21H33Cl2N3O3

Molecular Weight

446.4 g/mol

IUPAC Name

N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

InChI

InChI=1S/C21H31N3O3.2ClH/c25-21(16-23-12-14-26-15-13-23)22-17-4-6-19(7-5-17)27-20-8-10-24(11-9-20)18-2-1-3-18;;/h4-7,18,20H,1-3,8-16H2,(H,22,25);2*1H

InChI Key

LCPQCTBHZPMVFX-UHFFFAOYSA-N

SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Canonical SMILES

C1CC(C1)N2CCC(CC2)OC3=CC=C(C=C3)NC(=O)CN4CCOCC4.Cl.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SUVN-G3031;  SUVN G3031;  SUVN-G 3031.

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of N-[4-(1-Cyclobutyl piperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide (70 g, 0.187 moles) in diethyl ether (2.3 L) and methanol (350 mL) was treated with 31.5% w/v methanolic hydrochloric acid (54.36 mL, 0.469 moles). The reaction mass was further stirred 2-3 hours at room temperature. The solvent was decanted and the resulting solid mass was washed with ether (3×250 mL) and dried under reduced pressure to obtain title compound 70 g (Yield: 83.9%).
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
54.36 mL
Type
reactant
Reaction Step One
Quantity
2.3 L
Type
solvent
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Yield
83.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(1-cyclobutylpiperidin-4-yl)oxyphenyl]-2-morpholin-4-ylacetamide;dihydrochloride

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